4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a complex fused ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its molecular formula is with a molecular weight of approximately 251.69 g/mol. The compound features a chloro and fluorine substituent on the phenyl ring, which can influence its biological activity and chemical reactivity.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It falls under the classification of imidazo[4,5-c]pyridines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of halogen atoms (chlorine and fluorine) in its structure suggests potential for enhanced reactivity and selectivity in biological interactions.
The synthesis of 4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. A common approach includes:
The Pictet–Spengler reaction is one of the key methods employed for synthesizing this class of compounds. This method involves the reaction of an amine (like histamine) with an aldehyde or ketone to form the desired tetrahydroimidazo[4,5-c]pyridine structure. Variations may include alkylation or acylation steps to introduce additional functional groups that can modulate biological activity .
The molecular structure consists of a fused imidazole and pyridine ring system attached to a phenyl group substituted with chlorine and fluorine atoms. The arrangement of these functional groups is crucial for the compound's interaction with biological targets.
These structural details underscore the complexity of the compound and its potential reactivity due to the presence of halogens .
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can participate in several chemical reactions:
These reactions are essential for developing derivatives that may exhibit improved pharmacological profiles .
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. It may function as an inhibitor or modulator affecting various biochemical pathways. For instance, some derivatives have shown promise in inhibiting specific enzymes implicated in disease processes, potentially leading to therapeutic applications in oncology and infectious diseases .
These properties are significant for laboratory handling and potential applications in drug formulation.
The scientific uses of 4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
The versatility of this compound highlights its importance across multiple fields within scientific research .
The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by its bicyclic structure that combines imidazole and pyridine rings. This framework exhibits remarkable versatility in interacting with biological targets due to its hydrogen-bonding capabilities, aromatic π-stacking potential, and capacity for structural diversification. The tetrahydro variant (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) features a partially saturated pyridine ring, enhancing conformational flexibility and reducing planarity. This modification improves solubility and bioavailability while retaining the core's pharmacophoric properties, making it particularly valuable for targeting enzymes and receptors involved in complex diseases [4] [5].
The tetrahydroimidazo[4,5-c]pyridine core serves as a robust molecular platform for rational drug design, owing to three key attributes:
Table 1: Comparative Bioactivity Profiles of Imidazopyridine Isomers
Scaffold | Representative Target | Ki (nM) Range | Key Advantage |
---|---|---|---|
Imidazo[4,5-b]pyridine | Aurora Kinase | 10–500 | High DNA intercalation capacity |
Imidazo[4,5-c]pyridine (aromatic) | JAK1 Kinase | 5–200 | Enhanced metabolic stability |
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | Src Kinase / PgQC | 1–50 | Improved solubility & BBB penetration |
The scaffold's synthetic versatility enables strategic decoration at three positions: N1-alkylation/acylation, C4-substitution, and aryl functionalization at C6/C7. This allows precise optimization of steric, electronic, and pharmacokinetic properties. For instance, N1-benzylation of tetrahydroimidazo[4,5-c]pyridine enhanced glutaminyl cyclase inhibition by 60-fold compared to the unsubstituted core, demonstrating the profound impact of judicious substituent selection [4].
Table 2: Hydrogen Bonding Capacity of Imidazo[4,5-c]pyridine Motifs
Scaffold Form | HB Acceptors | HB Donors | Molecular PSA (Ų) |
---|---|---|---|
Aromatic imidazo[4,5-c]pyridine | 4 | 1 | 60–75 |
Tetrahydro- variant | 3 | 1–2 | 45–60 |
The therapeutic exploration of imidazo[4,5-c]pyridines has evolved through three distinct phases:
Table 3: Evolution of Key Imidazo[4,5-c]pyridine Therapeutics
Era | Compound | Structure | Primary Target | Clinical Status |
---|---|---|---|---|
2000s | PNU-103017 | 5-Arylimidazo[4,5-c]pyridine | GABAA Receptor | Preclinical |
2010s | Tegobuvir | 2-(2-Fluorophenyl) derivative | HCV NS5B Polymerase | Phase II |
2020s | Glioblastoma Agent 1s | 4-(5-Chloro-2-fluorophenyl)-tetrahydro variant | Src/Fyn Kinases | Preclinical |
Synthetic methodologies have concurrently advanced from multistep sequences (e.g., Pd-catalyzed amidation of 3-amino-4-chloropyridines) to tandem processes in green solvents. Modern routes enable efficient incorporation of halogenated aryl groups via Suzuki-Miyaura cross-coupling or reductive amination, facilitating rapid exploration of structure-activity relationships (SAR) [7] [8].
The strategic incorporation of halogen atoms—particularly at ortho- and meta-positions of phenyl rings attached to C4/C6—has proven critical for enhancing target affinity and metabolic stability:
Steric and Conformational Influences:The 1,2-disubstitution pattern in 4-(5-chloro-2-fluorophenyl) derivatives creates a defined molecular bend (110–120° dihedral angle) complementary to the curved topology of kinase interdomain regions. This preorganization reduces the entropic penalty upon binding, explaining the 8-fold activity improvement over monosubstituted analogs in cellular assays [9].
Metabolic Stabilization:Fluorine substitution at ortho-positions blocks cytochrome P450-mediated hydroxylation at the 3' and 4' positions of phenyl rings—a primary metabolic pathway for non-halogenated analogs. Chlorine further slows oxidative metabolism by decreasing electron density at adjacent carbons. Combined, these halogens extend plasma half-lives by 2–3× in preclinical models, as quantified for glioblastoma candidate 1s [7].
Table 4: SAR of Halogen Effects in Tetrahydroimidazo[4,5-c]pyridines
C4-Aryl Substituent | Src IC₅₀ (μM) | Fyn IC₅₀ (μM) | LogD₇.₄ | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
Phenyl | 1.42 | 1.87 | 2.1 | 18 |
2-Fluorophenyl | 0.68 | 0.92 | 2.3 | 32 |
3-Chlorophenyl | 0.55 | 0.79 | 2.6 | 41 |
5-Chloro-2-fluorophenyl | 0.11 | 0.23 | 2.8 | 58 |
2,6-Difluorophenyl | 0.95 | 1.20 | 2.5 | 45 |
Late-stage halogenation techniques enable efficient optimization:
The synergistic combination of chlorine and fluorine in the 4-(5-chloro-2-fluorophenyl) moiety represents an advanced design strategy—balancing target affinity (fluorine electronics), lipophilic pocket engagement (chlorine hydrophobicity), and metabolic resistance (dual blocking of oxidation sites). This approach underpins the promising preclinical profiles of contemporary candidates across oncology and CNS domains [5] [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: